molecular formula C19H17BrN2O3 B14778384 benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate

benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate

Cat. No.: B14778384
M. Wt: 401.3 g/mol
InChI Key: SPXRSVDAWGGCGB-UHFFFAOYSA-N
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Description

Benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate is a synthetic organic compound that features a benzyl group, a bromophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate typically involves the reaction of benzyl carbamate with a bromophenyl oxazole derivative. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the process may be catalyzed by bases like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

Benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamate: Similar in structure but contains a cyclopropyl group instead of an oxazole ring.

    Benzyl carbamate: Lacks the bromophenyl and oxazole groups, making it less complex.

Uniqueness

Benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C19H17BrN2O3/c1-13(22-19(23)24-12-14-5-3-2-4-6-14)18-21-11-17(25-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,22,23)

InChI Key

SPXRSVDAWGGCGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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